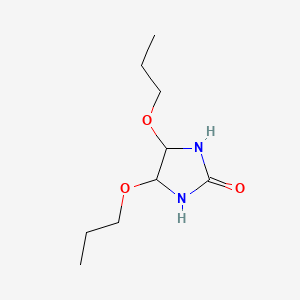

4,5-Dipropoxy-2-imidazolidinone

Description

4,5-Dipropoxy-2-imidazolidinone is a substituted imidazolidinone derivative characterized by two propoxy groups at the 4- and 5-positions of the heterocyclic ring. This compound is synthesized via a catalytic method involving the reaction of a dicarbonyl compound, urea, and an alcohol (e.g., propanol) in the presence of a solid acid catalyst, as described in a 2007 patent . The alkoxy substituents enhance its solubility in organic solvents and modulate its reactivity, making it a versatile intermediate for further chemical modifications. Unlike hydroxylated analogs (e.g., 4,5-dihydroxy-2-imidazolidinone), the propoxy groups reduce polarity, which may influence its applications in materials science or pharmaceutical synthesis .

Properties

CAS No. |

90729-15-0 |

|---|---|

Molecular Formula |

C9H18N2O3 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4,5-dipropoxyimidazolidin-2-one |

InChI |

InChI=1S/C9H18N2O3/c1-3-5-13-7-8(14-6-4-2)11-9(12)10-7/h7-8H,3-6H2,1-2H3,(H2,10,11,12) |

InChI Key |

ATJWTQKOPFMBIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1C(NC(=O)N1)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dipropoxy-2-imidazolidinone typically involves the cyclocondensation of appropriate diamines with carbonyl compounds. One common method is the reaction of N,N’-dimethylurea with glyoxal under acidic or basic conditions to form the desired imidazolidinone derivative . The reaction conditions often include refluxing in acetonitrile or other suitable solvents.

Industrial Production Methods: Industrial production methods for imidazolidinones, including 4,5-Dipropoxy-2-imidazolidinone, often involve catalytic processes to enhance yield and efficiency. Catalysts such as metal complexes or organocatalysts are used to facilitate the cyclization reactions . The use of azeotropic distillation and other purification techniques ensures the isolation of high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dipropoxy-2-imidazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: 4,5-Dipropoxy-2-imidazolidinone is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, imidazolidinones are studied for their potential as enzyme inhibitors and central nervous system depressants . The propoxy groups may enhance the compound’s ability to interact with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Imidazolidinones are known for their pharmacological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, 4,5-Dipropoxy-2-imidazolidinone is used in the production of polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 4,5-Dipropoxy-2-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The propoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4,5-Dihydroxy-2-imidazolidinone

- Substituents : Hydroxyl groups at 4- and 5-positions.

- Properties: High polarity due to hydroxyl groups, leading to increased water solubility. Used as a precursor for synthesizing bifunctional imidazolidinones .

- Applications : Biochemical research, particularly in proteomics .

- Key Difference : The hydroxyl groups make it more reactive in hydrogen-bonding interactions compared to the alkoxy-substituted dipropoxy derivative .

4,5-Diiodo-2-phenyl-1H-imidazole

- Substituents : Iodine atoms at 4- and 5-positions, phenyl group at 2-position.

- Properties : High molecular weight (due to iodine), crystallizes in zigzag chains via N–H⋯N hydrogen bonds .

- Key Difference : The aromatic phenyl group and iodine substituents confer distinct electronic and steric effects, differing from the alkoxy groups in dipropoxy derivatives .

5,5-Diphenyl-2,4-imidazolidinedithione

- Substituents : Thione groups at 2- and 4-positions, phenyl groups at 5-positions.

- Properties : Sulfur atoms increase susceptibility to nucleophilic attack. Molecular weight: 284.4 g/mol .

- Applications: Not explicitly stated, but thione derivatives are often used in coordination chemistry.

- Key Difference: Thione groups replace the carbonyl oxygen of imidazolidinones, drastically altering reactivity .

4,5-Dimethyl Dicarboxylate Derivatives (e.g., Compounds 1–4)

- Substituents: Methyl ester groups at 4- and 5-positions, alkylamino chains at N-1.

- Synthesis : Reacting 4,5-dimethyl-1H-imidazole-dicarboxylate with 2-chloroalkylamines .

- Applications: Intermediate for ammonolysis to form imidazo-4,5-diamides (e.g., compounds 5–7) .

- Key Difference: The ester and amino groups introduce both lipophilic and hydrophilic regions, unlike the uniform alkoxy groups in dipropoxy derivatives.

Hydroxymethylated Derivatives (e.g., 4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one)

- Substituents : Hydroxyl and hydroxymethyl groups.

- Applications : Environmental risk assessments suggest utility in industrial chemistry .

- Key Difference : Additional hydroxymethyl group enhances hydrogen-bonding capacity compared to dipropoxy derivatives .

Aromatic Substituted Imidazoles

4,5-Diphenyl-2-p-tolyl-1H-imidazole

- Substituents : Phenyl groups at 4- and 5-positions, p-tolyl group at 2-position.

- Properties : High melting point (231–233°C), aromatic stacking interactions .

- Applications: Not specified, but polyaryl imidazoles are common in optoelectronics.

- Key Difference : Aromatic substituents increase rigidity and π-π interactions, unlike the flexible propoxy chains .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.